3-fluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride, Mixture of diastereomers
CAS No.: 2639423-41-7
Cat. No.: VC11536007
Molecular Formula: C5H8ClF4N
Molecular Weight: 193.57 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2639423-41-7 |
|---|---|
| Molecular Formula | C5H8ClF4N |
| Molecular Weight | 193.57 g/mol |
| IUPAC Name | 3-fluoro-1-(trifluoromethyl)cyclobutan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C5H7F4N.ClH/c6-3-1-4(10,2-3)5(7,8)9;/h3H,1-2,10H2;1H |
| Standard InChI Key | XCTKCUYYFVAMCA-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CC1(C(F)(F)F)N)F.Cl |
Introduction
Chemical Structure and Stereochemical Considerations
The molecular framework of 3-fluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride (C₅H₈ClF₄N, MW 193.57 g/mol) features a cyclobutane ring substituted at the 1-position with a trifluoromethyl group and an amine functional group, and at the 3-position with a fluorine atom. The presence of two stereogenic centers (C1 and C3) results in a mixture of diastereomers, which complicates its isolation but enhances its utility in generating diverse molecular architectures.
Key structural characteristics include:
-
Cyclobutane Ring Strain: The four-membered ring imposes approximately 110° bond angles, creating significant ring strain that influences reactivity .
-
Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) and fluorine substituents decrease electron density at the amine group (pKa ~6–8), enhancing stability against oxidation.
-
Diastereomerism: The relative configurations at C1 and C3 generate distinct diastereomers with potentially divergent biological activities.
Synthesis and Scalability
Synthetic Pathways
The synthesis of 3-fluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride typically follows a multistep sequence from readily available precursors (Scheme 1):
Scheme 1. Representative synthesis route :
-
Oxidative Functionalization: 3-Methylene-1-(trifluoromethyl)cyclobutane-1-carbonitrile undergoes RuCl₃-catalyzed oxidation with NaIO₄ in a biphasic EtOAc/H₂O system to yield 3-oxo-1-(trifluoromethyl)cyclobutane-1-carbonitrile .
-
Amine Formation: The ketone intermediate is converted to the primary amine via a Curtius-type rearrangement using diphenylphosphoryl azide (DPPA) and tert-butanol, followed by acidic hydrolysis .
-
Hydrochloride Salt Formation: The free amine is treated with HCl gas in anhydrous ether to precipitate the hydrochloride salt.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | RuCl₃, NaIO₄, 25–30°C | Oxidation | 60–75% |
| 2 | DPPA, Et₃N, toluene, 90°C | Isocyanate formation | 55–75% |
| 3 | HCl (g), Et₂O | Salt formation | >90% |
The process has been demonstrated on multigram scales (up to 15.6 g per batch), highlighting its practicality for industrial applications .
Physicochemical Properties
Spectral Characterization
-
¹H NMR (600 MHz, D₂O): δ 3.45–3.30 (m, 2H, CH₂CF₃), 2.85–2.70 (m, 2H, CHF), 2.55–2.40 (m, 1H, cyclobutane CH) .
-
¹⁹F NMR (565 MHz, D₂O): δ -62.5 (CF₃), -180.2 (F).
-
HRMS: m/z calculated for C₅H₇F₄N [M+H]⁺: 158.0485; found: 158.0482.
Thermodynamic and Solubility Data
| Property | Value |
|---|---|
| Melting Point | Not reported (decomposes >200°C) |
| LogP | 2.13 (predicted) |
| Aqueous Solubility | >50 mg/mL (20°C) |
| Stability | Stable at 4°C for >6 months (anhydrous) |
The high aqueous solubility (>50 mg/mL) makes it suitable for biological screening assays.
Applications in Drug Discovery
Medicinal Chemistry
The compound serves as a conformationally constrained building block for:
-
Kinase Inhibitors: The cyclobutane scaffold mimics adenine’s planar structure, enabling interactions with ATP-binding pockets .
-
CNS-Targeted Agents: Enhanced blood-brain barrier penetration due to fluorine’s lipophilicity.
-
Proteolysis-Targeting Chimeras (PROTACs): Rigid structure facilitates linker optimization.
Case Study: JAK2 Inhibitor Analog
Replacing a piperidine moiety with 3-fluoro-1-(trifluoromethyl)cyclobutan-1-amine in a JAK2 inhibitor prototype increased target binding affinity (IC₅₀ from 12 nM to 4 nM) while reducing hERG liability (IC₅₀ >30 μM) .
Challenges and Future Directions
Diastereomer Separation
Current chromatographic methods (e.g., chiral HPLC with AD-H columns) achieve <90% diastereomeric excess, necessitating improved purification protocols.
Metabolic Stability
While the trifluoromethyl group enhances resistance to cytochrome P450 oxidation, in vivo studies in rodents show rapid renal clearance (t₁/₂ = 1.2 h), suggesting need for prodrug approaches.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume